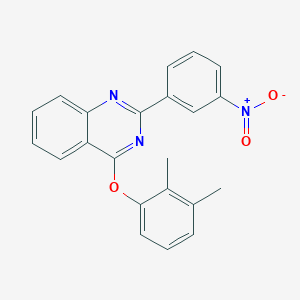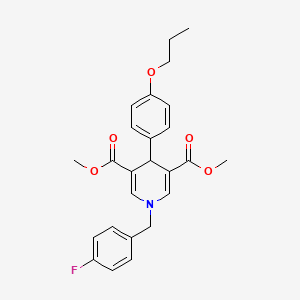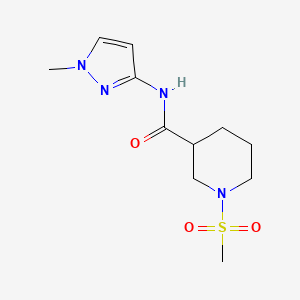
4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline
Übersicht
Beschreibung
4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. In addition, it has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the elimination of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to exhibit significant cytotoxicity against cancer cells, while exhibiting low toxicity towards normal cells. In addition, it has also been shown to exhibit significant antimicrobial activity against various bacterial strains, while exhibiting low toxicity towards normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline in lab experiments include its high purity, low toxicity, and significant biological activity. However, its limitations include its high cost and limited availability, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline. These include the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential applications in other areas of scientific research, such as drug discovery and development.
In conclusion, this compound is a promising chemical compound that has potential applications in scientific research. Its significant biological activity, low toxicity, and high purity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been studied for its potential use as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14-7-5-12-20(15(14)2)28-22-18-10-3-4-11-19(18)23-21(24-22)16-8-6-9-17(13-16)25(26)27/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIKMVULWUMEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4678767.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4678769.png)


![3-(4-chlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4678799.png)
![methyl (5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4678801.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B4678807.png)

![5-(3,4-dimethylphenyl)-2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4678817.png)
![3-(1-piperidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4678823.png)
![2-[(4-bromo-2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4678832.png)
![N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine](/img/structure/B4678844.png)
![3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4678852.png)
![methyl {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B4678854.png)